7-Chloro-[1,2,4]triazolo[4,3-a]pyridine
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Overview
Description
7-Chloro-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that features a triazole ring fused to a pyridine ring with a chlorine atom at the 7th position. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with hydrazine derivatives, followed by chlorination. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as anhydrous potassium carbonate .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles, such as amines or thiols, to form various derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form oxides or reduction to form corresponding amines.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF are commonly used.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like lithium aluminum hydride (LiAlH4) are typically employed.
Major Products: The major products formed from these reactions include various substituted triazolo[4,3-a]pyridine derivatives, which can exhibit different biological activities .
Scientific Research Applications
7-Chloro-[1,2,4]triazolo[4,3-a]pyridine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 7-Chloro-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can inhibit enzymes like cyclooxygenase (COX) and kinases, which are involved in inflammatory and cancer pathways.
Pathways Involved: By inhibiting these enzymes, the compound can reduce the production of pro-inflammatory mediators and hinder cancer cell proliferation.
Comparison with Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]Triazolo[4,3-a]pyrazine: Studied for its dual c-Met/VEGFR-2 inhibitory activities.
Uniqueness: 7-Chloro-[1,2,4]triazolo[4,3-a]pyridine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its chlorine atom at the 7th position allows for further functionalization, making it a versatile compound for various applications .
Properties
IUPAC Name |
7-chloro-[1,2,4]triazolo[4,3-a]pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-5-1-2-10-4-8-9-6(10)3-5/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WATNQAVAUIAPLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=NN=C2C=C1Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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